molecular formula C40H50N6O8S B14753951 Cilup-revi

Cilup-revi

Cat. No.: B14753951
M. Wt: 774.9 g/mol
InChI Key: PJZPDFUUXKKDNB-XMCUAKTQSA-N
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Preparation Methods

The synthesis of Ciluprevir involves several steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. The industrial production of Ciluprevir involves optimizing reaction conditions to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Ciluprevir undergoes various chemical reactions, including:

Scientific Research Applications

Ciluprevir has been extensively studied for its antiviral properties, particularly against HCV. It has been used in various scientific research applications, including:

Mechanism of Action

Ciluprevir exerts its effects by inhibiting the NS3 protease of HCV. The NS3 protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. Ciluprevir binds to the active site of the NS3 protease, blocking its activity and preventing the processing of the viral polyprotein. This inhibition disrupts the viral life cycle and reduces viral replication .

Comparison with Similar Compounds

Ciluprevir is part of a class of compounds known as NS3/4A protease inhibitors. Similar compounds include:

Ciluprevir’s uniqueness lies in its pioneering role as the first NS3 protease inhibitor tested in humans, providing a foundation for the development of subsequent inhibitors with better safety and efficacy profiles .

Properties

Molecular Formula

C40H50N6O8S

Molecular Weight

774.9 g/mol

IUPAC Name

(1S,4R,6S,7E,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

InChI

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/b11-7+/t24-,27-,29+,33+,40-/m1/s1

InChI Key

PJZPDFUUXKKDNB-XMCUAKTQSA-N

Isomeric SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C/CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Origin of Product

United States

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